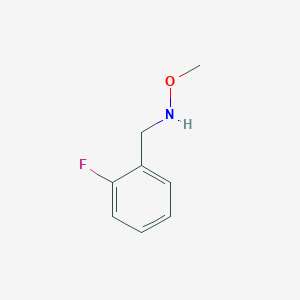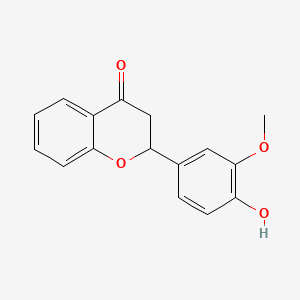
3-Aminoheptan-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminoheptan-2-one hydrochloride is an organic compound with the molecular formula C7H16ClNO It is a derivative of heptanone, where an amino group is attached to the second carbon atom, and the compound is in its hydrochloride salt form
准备方法
Synthetic Routes and Reaction Conditions
3-Aminoheptan-2-one hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-aminoheptane with a ketone under acidic conditions to form the desired product. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt in high purity .
化学反应分析
Types of Reactions
3-Aminoheptan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Secondary alcohols.
Substitution: Amides, substituted amines
科学研究应用
3-Aminoheptan-2-one hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
作用机制
The mechanism of action of 3-aminoheptan-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-Aminoheptane: A secondary alkyl amine used in the synthesis of 3-amino-2-heptanone hydrochloride.
2-Aminoheptan-3-one: Another isomer with similar properties but different structural arrangement.
Uniqueness
3-Aminoheptan-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its free base counterparts .
属性
CAS 编号 |
5467-73-2 |
|---|---|
分子式 |
C7H16ClNO |
分子量 |
165.66 g/mol |
IUPAC 名称 |
3-aminoheptan-2-one;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-3-4-5-7(8)6(2)9;/h7H,3-5,8H2,1-2H3;1H |
InChI 键 |
HYDREVXISWHJAH-UHFFFAOYSA-N |
SMILES |
CCCCC(C(=O)C)N.Cl |
规范 SMILES |
CCCCC(C(=O)C)N.Cl |
序列 |
X |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


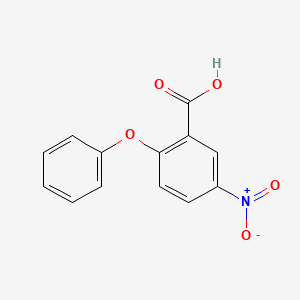
![4-[2-(Naphthalen-1-yl)ethyl]pyridine](/img/structure/B3053521.png)
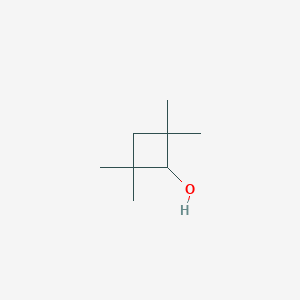
![4-Chloro-N-[2-(diethylamino)ethyl]aniline](/img/structure/B3053525.png)
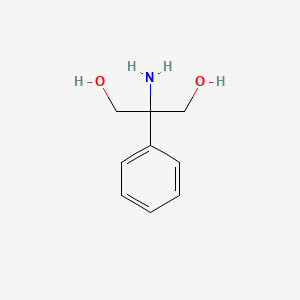
![2-[Benzyl(methyl)amino]-1-(2,4-dichloro-3-methylphenyl)ethanol hydrochloride](/img/structure/B3053528.png)
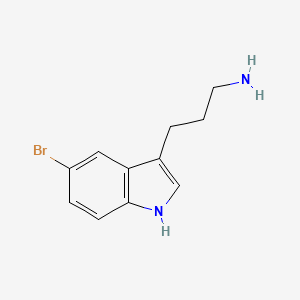
![4-{1-[(7-Chloroquinolin-4-yl)amino]-4-(diethylamino)butan-2-yl}phenol](/img/structure/B3053531.png)
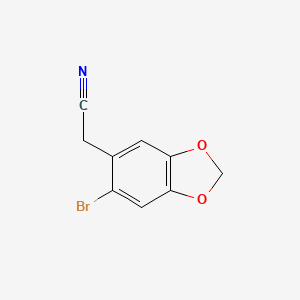
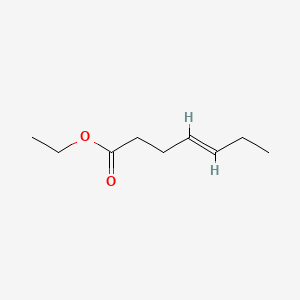
![2-[(2,6-Dimethoxyphenoxy)methyl]oxirane](/img/structure/B3053537.png)
![Phenol, 4-[[(phenylmethyl)thio]methyl]-](/img/structure/B3053539.png)
